3alpha-Cinnamoyloxypterokaurene L3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cinnamoyl derivatives often involves complex chemical reactions that aim to introduce the cinnamoyl group into the desired molecular framework. For example, Ahmedova et al. (2009) described the synthesis and spectral properties of a new cinnamoyl derivative, highlighting the use of metal(II) complexes with Cu(II), Zn(II), and Cd(II) to verify the molecular structure through quantum chemical methods (Ahmedova et al., 2009).
Molecular Structure Analysis
The structural analysis of cinnamoyl derivatives can involve various spectroscopic methods, including IR and NMR, complemented by quantum chemical calculations. The study by Ahmedova et al. provided insights into the molecular structure of cinnamoyl derivatives, showing that the ligand exists in the exocyclic enolic form across different states and forms complexes with octahedral geometry (Ahmedova et al., 2009).
Chemical Reactions and Properties
Cinnamoyl derivatives can undergo various chemical reactions, including hydroarylation of CC bonds and carbonyl reduction, to produce valuable pharmaceuticals. Zakusilo et al. (2015) demonstrated the synthesis of 3,3-diarylpropylamines through these reactions, highlighting the importance of such derivatives in drug development (Zakusilo et al., 2015).
Physical Properties Analysis
The physical properties of cinnamoyl derivatives, such as solubility, melting points, and crystal structures, can be influenced by their molecular configuration. Studies like that of Ahmedova et al. provide detailed characterizations of these properties through experimental data and theoretical calculations (Ahmedova et al., 2009).
Chemical Properties Analysis
The chemical behavior of cinnamoyl derivatives, including their reactivity, stability, and interactions with other molecules, is crucial for their application in various fields. The research by Zakusilo et al. provided insights into the chemical properties of these compounds, showcasing their potential as valuable drugs due to the efficient synthetic routes and reaction intermediates characterized by DFT calculations (Zakusilo et al., 2015).
Scientific Research Applications
Cinnamic Acid Derivatives in Medicinal Research
Cinnamic acid and its derivatives are of significant interest in medicinal research due to their broad spectrum of biological activities. These substances have been explored for their anticancer properties, serving as traditional and synthetic antitumor agents. The chemical versatility of cinnamic acids allows for various modifications, leading to the development of compounds with potential therapeutic applications in treating cancer. For instance, derivatives such as coumestrol, quercetin, and biochanin have shown to inhibit the enzyme AKR1C3 (aldo-keto reductase family 1 member C3), which plays a critical role in hormone metabolism and is a target for cancer treatment strategies (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
properties
IUPAC Name |
(1S,4S,5S,6R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O5/c1-19-17-28-15-12-22-26(2,29(28,33)16-11-21(19)18-28)14-13-23(27(22,3)25(31)32)34-24(30)10-9-20-7-5-4-6-8-20/h4-10,21-23,33H,1,11-18H2,2-3H3,(H,31,32)/b10-9+/t21-,22-,23+,26+,27-,28+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOCBKSMVFBSKG-OQOIVFRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2(CCC(C3)C(=C)C4)O)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4)O)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3alpha-Cinnamoyloxypterokaurene L3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.